molecular formula C9H13FO2 B2995491 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1350821-85-0

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2995491
CAS No.: 1350821-85-0
M. Wt: 172.199
InChI Key: ZLWBFLQHSMDVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties

Scientific Research Applications

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the fluorination of a bicyclo[2.2.1]heptane derivative followed by carboxylation. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

IUPAC Name

4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWBFLQHSMDVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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